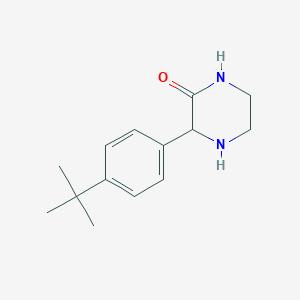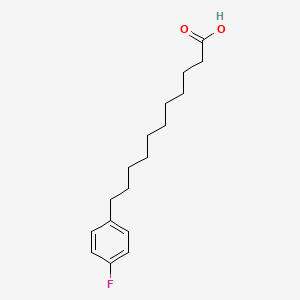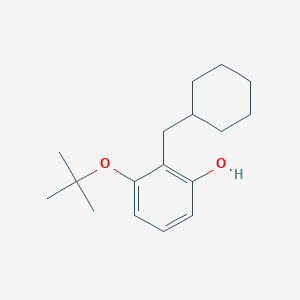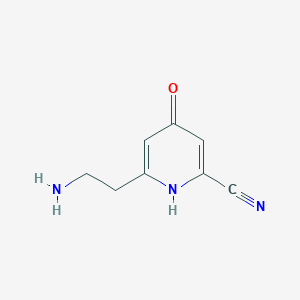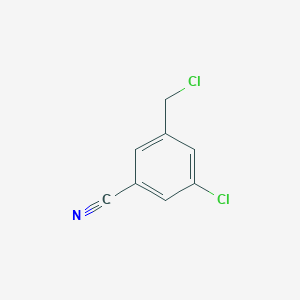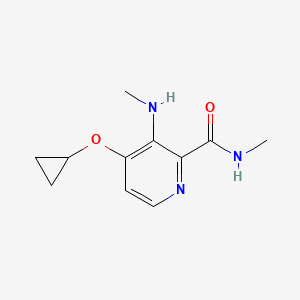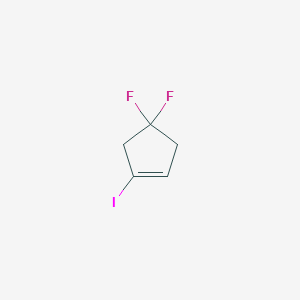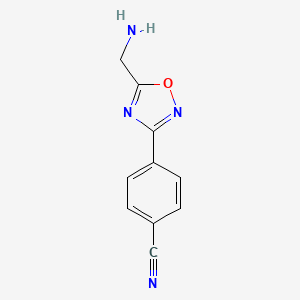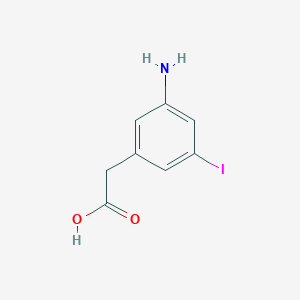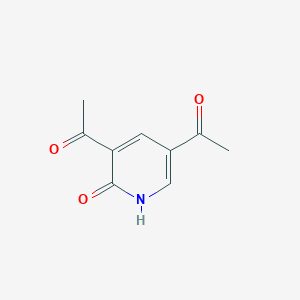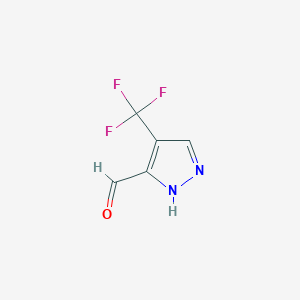
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This method provides moderate to excellent yields with high regioselectivity . The reaction conditions often include the use of copper(II) triflate (Cu(OTf)2) as a catalyst, 1,10-phenanthroline (phen) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving reagents like trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TMSCF3 in the presence of a base, CF3SO2Cl in the presence of a nucleophile.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various trifluoromethyl-substituted pyrazole derivatives.
科学研究应用
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its trifluoromethyl and aldehyde functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in pharmaceuticals and agrochemicals.
Trifluorotoluene: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylpyridine: Widely used in the pharmaceutical and agrochemical industries for its unique properties.
Uniqueness
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group on a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H3F3N2O |
|---|---|
分子量 |
164.09 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-10-4(3)2-11/h1-2H,(H,9,10) |
InChI 键 |
KELRZEDCTXGZTB-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=C1C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


